molecular formula C22H19NO B11563518 9-(2,4-dimethylbenzyl)-9H-carbazole-3-carbaldehyde

9-(2,4-dimethylbenzyl)-9H-carbazole-3-carbaldehyde

Cat. No.: B11563518
M. Wt: 313.4 g/mol
InChI Key: ADMZFMADNMEIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2,4-Dimethylbenzyl)-9H-carbazole-3-carbaldehyde is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole core substituted with a 2,4-dimethylbenzyl group and an aldehyde functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethylbenzyl)-9H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of carbazole with 2,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the 2,4-dimethylbenzyl group to the carbazole core. The resulting intermediate is then subjected to Vilsmeier-Haack formylation using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-Dimethylbenzyl)-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 9-(2,4-Dimethylbenzyl)-9H-carbazole-3-carboxylic acid.

    Reduction: 9-(2,4-Dimethylbenzyl)-9H-carbazole-3-methanol.

    Substitution: 9-(2,4-Dimethylbenzyl)-9H-carbazole-3-nitrobenzene.

Scientific Research Applications

9-(2,4-Dimethylbenzyl)-9H-carbazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-(2,4-dimethylbenzyl)-9H-carbazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-9H-carbazole-3-carbaldehyde: Similar structure but lacks the methyl groups on the benzyl ring.

    9-(2-Methylbenzyl)-9H-carbazole-3-carbaldehyde: Contains only one methyl group on the benzyl ring.

    9-(4-Methylbenzyl)-9H-carbazole-3-carbaldehyde: Contains a single methyl group at the 4-position of the benzyl ring.

Uniqueness

The presence of two methyl groups at the 2 and 4 positions of the benzyl ring in 9-(2,4-dimethylbenzyl)-9H-carbazole-3-carbaldehyde imparts unique steric and electronic properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

9-[(2,4-dimethylphenyl)methyl]carbazole-3-carbaldehyde

InChI

InChI=1S/C22H19NO/c1-15-7-9-18(16(2)11-15)13-23-21-6-4-3-5-19(21)20-12-17(14-24)8-10-22(20)23/h3-12,14H,13H2,1-2H3

InChI Key

ADMZFMADNMEIEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.